Cas no 102121-55-1 (2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene)

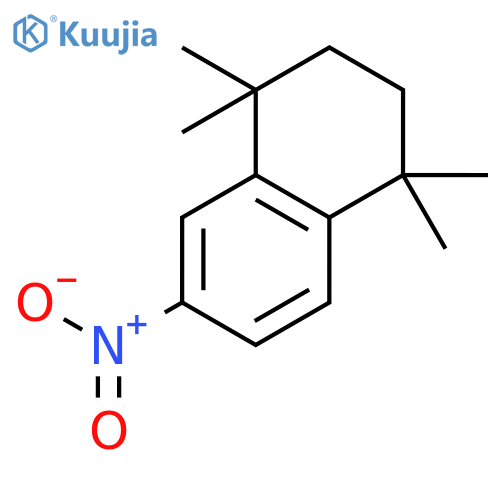

102121-55-1 structure

商品名:2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene

2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene 化学的及び物理的性質

名前と識別子

-

- Naphthalene,1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-nitro-

- 1,1,4,4-tetramethyl-6-nitro-1,2,3,4-tetrahydro-naphthalene

- 1,1,4,4-tetramethyl-6-nitro-2,3-dihydronaphthalene

- 2-NITRO-5,5,8,8-TETRAMETHYL-5,6,7,8-TETRAHYDRONAPHTHALENE

- 1,1,4,4-TETRAMETHYL-6-NITRO-1,2,3,4-TETRAHYDRONAPHTHALENE

- 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-nitronaphthalene

- 2-nitro-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene

- Naphthalene,1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-nitro

- ZABFOFGWNHHHOO-UHFFFAOYSA-N

- AKOS015901776

- DTXSID10553850

- SCHEMBL448167

- Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-nitro-

- AT14562

- 2-nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene

- 102121-55-1

- 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene

-

- インチ: InChI=1S/C14H19NO2/c1-13(2)7-8-14(3,4)12-9-10(15(16)17)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3

- InChIKey: ZABFOFGWNHHHOO-UHFFFAOYSA-N

- ほほえんだ: O=[N+](C1C=CC2C(CCC(C)(C)C=2C=1)(C)C)[O-]

計算された属性

- せいみつぶんしりょう: 233.14200

- どういたいしつりょう: 233.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 0

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 45.8Ų

じっけんとくせい

- 密度みつど: 1.037

- PSA: 45.82000

- LogP: 4.46700

2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N232825-5mg |

2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene |

102121-55-1 | 5mg |

$ 370.00 | 2022-06-03 | ||

| TRC | N232825-2.5mg |

2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene |

102121-55-1 | 2.5mg |

$ 200.00 | 2022-06-03 | ||

| TRC | N232825-10mg |

2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene |

102121-55-1 | 10mg |

$ 585.00 | 2022-06-03 |

2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene 関連文献

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

102121-55-1 (2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene) 関連製品

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:102121-55-1)2-硝基-5,5,8,8-四甲基-5,6,7,8-四氢萘

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ